molecular formula C11H12N2O6S B13349995 3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol

3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol

Cat. No.: B13349995
M. Wt: 300.29 g/mol
InChI Key: QIWYEOCQAIGINY-UHFFFAOYSA-N
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Description

3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol is a synthetic organic compound characterized by a furoxan ring substituted with a phenylsulfonyl group at position 3 and a propan-1-ol moiety linked via an ether bond at position 3. The propan-1-ol chain introduces hydrophilicity, which may modulate solubility and pharmacokinetic behavior.

Properties

Molecular Formula

C11H12N2O6S

Molecular Weight

300.29 g/mol

IUPAC Name

3-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]propan-1-ol

InChI

InChI=1S/C11H12N2O6S/c14-7-4-8-18-10-11(13(15)19-12-10)20(16,17)9-5-2-1-3-6-9/h1-3,5-6,14H,4,7-8H2

InChI Key

QIWYEOCQAIGINY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=[N+](ON=C2OCCCO)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol typically involves multiple steps, starting with the preparation of the furoxan ring. One common method is the post-ring introduction of substituents (PRIS) strategy, which allows for the direct synthesis of furoxan molecules with desired substituents . The reaction conditions often involve the use of strong oxidizing agents and controlled temperatures to ensure the stability of the furoxan ring. Industrial production methods may include large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions can produce sulfoxides .

Mechanism of Action

The mechanism of action of 3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol involves the release of nitric oxide (NO), which is a key signaling molecule in various biological processes. The furoxan ring undergoes a redox reaction to release NO, which then interacts with molecular targets such as guanylate cyclase. This interaction leads to the activation of signaling pathways that regulate vascular tone, platelet aggregation, and other physiological functions . The phenylsulfonyl group may also contribute to the compound’s reactivity and stability .

Comparison with Similar Compounds

Functional Group Impact on Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The phenylsulfonyl group in the target compound introduces strong electron-withdrawing effects, likely enhancing stability and resistance to nucleophilic attack compared to electron-donating groups like the isopropylamino group in (2RS)-1-(4-Ethenylphenoxy)-3-[(1-methylethyl)amino]propan-2-ol .
  • Halogenation Effects :
    3-(6-Bromobenzo[d-1,3]dioxol-5-yl)propan-1-ol contains a bromine atom, increasing molecular weight and lipophilicity, which may improve membrane permeability relative to the sulfonyl-furoxan derivative .
  • Hydrophilicity: The propan-1-ol chain in the target compound confers higher hydrophilicity compared to tertiary amine derivatives like 1,3-Bis[(1-methylethyl)amino]propan-2-ol, which is rendered water-soluble only in its dihydrochloride salt form .

Biological Activity

3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and neuroprotection. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a furoxan moiety, which is known for its ability to release nitric oxide (NO), a signaling molecule involved in various biological processes. The presence of the phenylsulfonyl group enhances its reactivity and potential therapeutic applications.

Antiproliferative Activity

Recent studies have demonstrated that compounds containing the furoxan moiety exhibit significant antiproliferative activity against various cancer cell lines. The following table summarizes the GI50 values (the concentration required to inhibit 50% of cell growth) for different derivatives tested against bladder and prostate cancer cell lines.

CompoundCell LineGI50 (µM)Comparison to Cisplatin
Ugi-Fx (8a)T24 Bladder0.5Lower
12bT24 Bladder0.6Lower
12eT24 Bladder0.7Lower
Ugi-Fx (8a)LNCaP Prostate1.2Similar
12bLNCaP Prostate2.5Higher

These results indicate that several furoxan derivatives can outperform traditional chemotherapeutics like cisplatin in specific contexts, particularly in bladder cancer treatment .

The biological activity of 3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol is primarily attributed to its ability to release NO upon interaction with thiols in cells. This mechanism leads to various cellular responses, including apoptosis in cancer cells. Notably, the cytotoxic effect may occur even in the presence of NO scavengers, suggesting alternative pathways for inducing cell death .

Structure-Activity Relationship (SAR)

Studies have shown that modifications to the furoxan structure can significantly affect its biological activity. For instance:

  • Positioning of Functional Groups : The location of substituents on the furoxan ring influences both reactivity and antiproliferative efficacy.
  • Thiol Interaction : The ability to form covalent bonds with thiol groups enhances cytotoxicity, as evidenced by compounds that demonstrate high antiproliferative activity despite low NO release .

Neuroprotective Effects

In addition to anticancer properties, furoxans have been studied for their neuroprotective effects, particularly against oxidative stress-induced damage. Research indicates that these compounds can protect neuronal cells from oxygen-glucose deprivation (OGD) through NO/cGMP signaling pathways .

Case Studies

  • Bladder Cancer Study : In a comparative study involving multiple furoxan derivatives, Ugi-Fx was found to significantly reduce growth in T24 bladder cancer cells compared to untreated controls, demonstrating a promising avenue for further research into furoxan-based therapies .
  • Neuroprotection in PC12 Cells : A study evaluating the effects of various furoxans on PC12 cells subjected to OGD revealed that certain derivatives could effectively restore long-term potentiation (LTP), indicating their potential for treating neurodegenerative conditions .

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